molecular formula C21H24BrN5O2 B4990914 2-{6-BROMO-2-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL}ACETOHYDRAZIDE

2-{6-BROMO-2-[(MORPHOLIN-4-YL)METHYL]-4-PHENYL-3,4-DIHYDROQUINAZOLIN-3-YL}ACETOHYDRAZIDE

Cat. No.: B4990914
M. Wt: 458.4 g/mol
InChI Key: LUZRDNKIFQMWFR-UHFFFAOYSA-N
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Description

2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide typically involves multiple steps:

    Formation of the Quinazoline Core: The initial step involves the formation of the quinazoline core through a cyclization reaction. This can be achieved by reacting anthranilic acid with an appropriate aldehyde or ketone under acidic conditions.

    Bromination: The quinazoline core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Morpholine Substitution: The brominated quinazoline is reacted with morpholine in the presence of a base such as potassium carbonate to introduce the morpholine ring.

    Hydrazide Formation: The final step involves the reaction of the morpholine-substituted quinazoline with hydrazine hydrate to form the acetohydrazide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the hydrazide group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, potassium carbonate, and dimethylformamide.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly in the treatment of cancer, bacterial infections, and neurological disorders.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Material Science:

    Chemical Biology: It can serve as a tool for chemical biology studies to investigate enzyme functions and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in critical biological processes.

    Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or disrupt protein-protein interactions, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-morpholin-4-ylpyridin-3-amine
  • 4-(5-Bromo-3-chloropyridin-2-yl)morpholine
  • 6-(2-Bromo-ethyl)-4-benzyl-morpholin-3-one
  • 2-(5-Bromopyridin-3-yl)-1H-1,3-benzodiazol-6-amine

Uniqueness

2-{6-Bromo-2-[(morpholin-4-yl)methyl]-4-phenyl-3,4-dihydroquinazolin-3-yl}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom, morpholine ring, and hydrazide group allows for diverse chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

2-[6-bromo-2-(morpholin-4-ylmethyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrN5O2/c22-16-6-7-18-17(12-16)21(15-4-2-1-3-5-15)27(14-20(28)25-23)19(24-18)13-26-8-10-29-11-9-26/h1-7,12,21H,8-11,13-14,23H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZRDNKIFQMWFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=C(C=C(C=C3)Br)C(N2CC(=O)NN)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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